6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-methoxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-18-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBALAIGKBPJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210322 | |
| Record name | 6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338978-89-5 | |
| Record name | 6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338978-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Step
The formation of the benzimidazole core proceeds via a dehydration-cyclization mechanism. In the Weidenhagen method, the aldehyde undergoes condensation with the diamine to form a Schiff base, which is oxidized to the aromatic system. For the N-arylamidoxime route, acylation generates an electrophilic intermediate that undergoes intramolecular cyclization, expelling acetoxy groups.
Methoxylation Challenges
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Benzimidazoles
Halogenation significantly impacts metabolic stability and electronic properties. For example:
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole exhibits enhanced metabolic stability compared to chlorinated analogues. Under experimental conditions, 89.13% of the fluorophenyl derivative remained unchanged, whereas chloro-substituted derivatives like alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) undergo rapid degradation due to the electron-withdrawing effects of chlorine, which increase susceptibility to oxidative metabolism .
- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () shares the 4-chlorophenyl group but replaces the 1-methoxy with a benzyl group.
Table 1: Metabolic Stability of Halogen-Substituted Derivatives
| Compound | Substituents | Metabolic Stability (% Parent Compound Remaining) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzimidazole | 4-F | 89.13% | |
| Alpidem (chlorinated analogue) | 4-Cl, 6-Cl | Rapid degradation |
Methoxy-Substituted Derivatives
The 1-methoxy group in the target compound modulates electronic effects and steric hindrance:
- 6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol () replaces the 1-methoxy with a hydroxyl group.
- 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid () incorporates a methoxy-linked carboxylic acid, enhancing solubility but introducing pH-dependent ionization, which may limit blood-brain barrier penetration .
Table 2: Physicochemical Properties of Methoxy Derivatives
Influence of Substituent Position
The position of substituents critically affects reactivity and biological activity:
- 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole () introduces a nitro group at position 6. Nitro substituents enhance electrophilicity but increase toxicity risks compared to chloro groups .
- 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde () places a methyl group at position 1 and a carbaldehyde at position 2. The aldehyde moiety introduces reactivity for further derivatization but may reduce in vivo stability .
Metabolic Stability and Degradation Profiles
Chlorine substituents are associated with faster metabolic degradation due to their electron-withdrawing nature, which accelerates cytochrome P450-mediated oxidation. In contrast, fluorine’s electronegativity and smaller atomic radius improve stability by reducing metabolic susceptibility . The target compound’s 1-methoxy group may mitigate degradation by sterically shielding the benzimidazole core, though direct metabolic data for this derivative are lacking.
Physicochemical and Spectral Properties
- IR Spectroscopy : C-N stretching vibrations in the imidazole ring (∼1457 cm⁻¹) are consistent across benzimidazoles, confirming core structural integrity .
- ¹H-NMR : The target compound’s methoxy group would resonate at δ 3.8–4.0, distinct from hydroxyl (δ 5.0–5.5) or benzyl protons (δ 4.5–5.0) in analogues .
Biological Activity
6-Chloro-2-(4-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Name: this compound
- Molecular Formula: C15H12Cl2N2O
- Molecular Weight: 305.17 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activities of benzimidazole derivatives, including their potential as anticancer agents. The following sections detail the specific biological activities associated with this compound.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis: Flow cytometry studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in certain cancer cell lines, preventing further cell division.
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
-
Study on MCF-7 Cells:
- A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.
- The study utilized annexin V/PI staining to quantify apoptosis levels.
-
In Vivo Studies:
- Animal models treated with this compound showed reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent against breast cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
